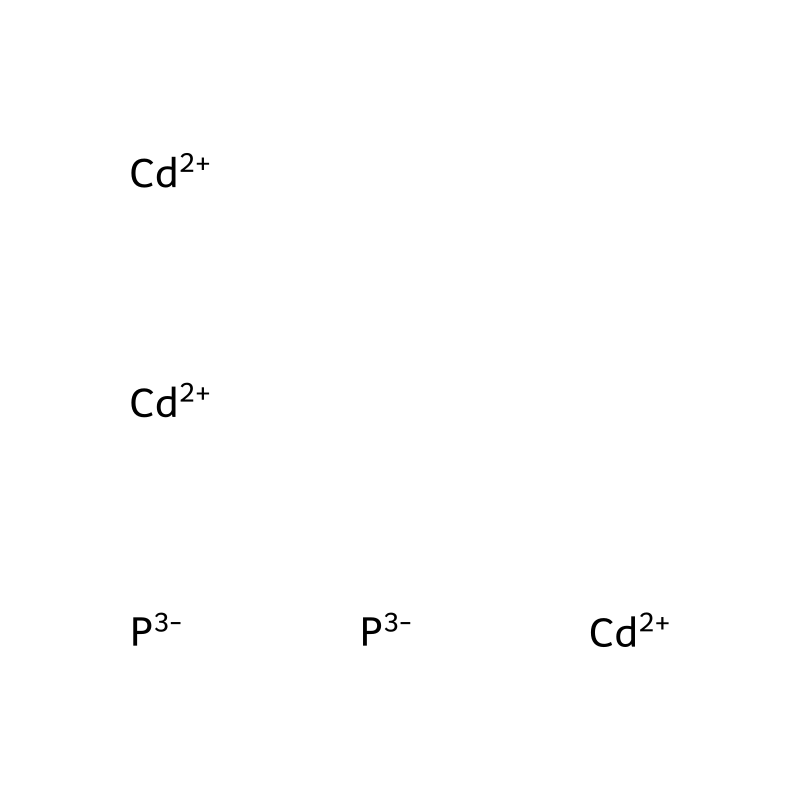

Cadmium phosphide (Cd3P2)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Optoelectronic Devices

- Laser Diodes: Cd3P2 exhibits efficient light emission in the red and near-infrared spectrum, making it a potential candidate for the development of high-power and efficient laser diodes . These laser diodes could have applications in various fields, including optical communications, spectroscopy, and material processing.

Semiconductor Technology

- High-Frequency Electronics: Cd3P2 possesses high electron mobility and carrier lifetime, making it suitable for high-frequency electronic devices . This property allows for faster signal transmission and processing, finding potential applications in radio frequency (RF) devices and microwave technology.

- Photovoltaics: Research explores Cd3P2 as a material for photovoltaic devices, which convert sunlight into electricity. Its bandgap energy (the energy difference between occupied and unoccupied electronic states) is suitable for solar cell applications, and efforts are underway to improve its efficiency and stability for practical use .

Other Research Areas

Cadmium phosphide, with the chemical formula Cadmium Phosphide, is an inorganic compound characterized as a grey or white bluish solid semiconductor. It exhibits a bandgap of approximately 0.5 electron volts, making it suitable for various electronic applications. The compound has garnered interest for its potential uses in laser diodes and high-power, high-frequency electronics due to its semiconductor properties . Cadmium phosphide is known to form a tetragonal crystalline structure at room temperature, closely resembling other compounds in the quaternary system of zinc, cadmium, phosphorus, and arsenic .

Cadmium phosphide is a highly toxic compound. Exposure can occur through inhalation, ingestion, or skin contact []. Symptoms of cadmium poisoning can include nausea, vomiting, diarrhea, and kidney damage []. Chronic exposure can lead to lung cancer [].

Due to its toxicity and potential environmental impact, Cd3P2 should be handled with appropriate safety precautions, including wearing gloves, eye protection, and working in a well-ventilated area [].

Cadmium phosphide can be synthesized through a straightforward reaction between cadmium and phosphorus. The balanced chemical equation for this reaction is:

This reaction highlights the stoichiometric relationship between cadmium and phosphorus in forming cadmium phosphide . Additionally, cadmium phosphide can react with acids to produce phosphine gas, which poses significant safety risks due to its toxicity .

Cadmium phosphide is considered acutely toxic when ingested. Upon contact with gastric acid, it can generate phosphine gas, which is harmful and potentially lethal. The compound is also classified as a carcinogen and poses risks to skin and eye contact. Due to the presence of cadmium, exposure can lead to severe health issues, including damage to various organs .

Several methods exist for synthesizing cadmium phosphide:

- Direct Reaction: The primary method involves the direct reaction of cadmium metal with phosphorus under controlled conditions .

- Thermolysis: This method involves the thermolysis of diorganophosphides in coordinating Lewis base solvents, which can yield cadmium phosphide nanoparticles under specific conditions .

- Gas-Liquid Interfacial Reaction: A novel approach utilizes gas-liquid interfacial reactions to produce highly monodisperse cadmium phosphide nanoparticles .

- Cadmium Salts: Cadmium acetate or chloride can react with trioctylphosphine in the presence of sodium to synthesize cadmium phosphide .

Cadmium phosphide has several notable applications:

- Semiconductor Devices: Utilized in high-power and high-frequency electronic devices.

- Laser Diodes: Employed in laser technology due to its semiconductor properties.

- Quantum Dots: Recent advancements have led to the use of cadmium phosphide quantum dots for near-infrared emission applications, with tunable emission wavelengths ranging from 700 nm to 1500 nm .

Research on cadmium phosphide has indicated potential interactions with various biological systems due to its toxicity. Studies have shown that exposure can lead to significant health risks, particularly through inhalation or skin absorption. The formation of toxic byproducts like phosphine during reactions further complicates its safety profile .

Cadmium phosphide shares similarities with several other compounds within the quaternary system of zinc-cadmium-phosphorus-arsenic:

| Compound | Chemical Formula | Bandgap (eV) | Notable Properties |

|---|---|---|---|

| Zinc Phosphide | Zinc Phosphide | ~2.0 | Used in optoelectronic devices |

| Cadmium Arsenide | Cadmium Arsenide | ~1.5 | Semiconductor applications |

| Zinc Arsenide | Zinc Arsenide | ~2.0 | Used in laser technology |

Cadmium phosphide is unique due to its specific bandgap and semiconductor properties that make it suitable for applications involving near-infrared emissions and quantum dots, which are not as prevalent in the other compounds listed above .